molecular formula C18H27N3O3 B7985138 [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7985138
M. Wt: 333.4 g/mol
InChI Key: WLFVBOYDDVNHIO-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1036389-86-2) is a chiral piperidine-derived carbamate compound featuring an amino-acetyl substituent at the 1-position of the piperidine ring and an isopropyl-carbamic acid benzyl ester group at the 3-position . The compound’s stereochemistry (S-configuration at the piperidine ring) is critical for its biological interactions, as evidenced by the distinct properties of its enantiomer (R-form) and other structural analogs .

Properties

IUPAC Name

benzyl N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-14(2)21(16-9-6-10-20(12-16)17(22)11-19)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFVBOYDDVNHIO-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, including the formation of the piperidine ring, the introduction of the amino-acetyl group, and the esterification with isopropyl-carbamic acid benzyl ester. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Amino-Acetyl Group: This step may involve the use of reagents such as acetic anhydride and ammonia under controlled conditions.

    Esterification: The final step involves the esterification of the intermediate compound with isopropyl-carbamic acid benzyl ester using reagents like benzyl chloroformate and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino-acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Variants

  • For instance, enantiomeric pairs in GPCR-targeted drugs (e.g., aprepitant derivatives in ) often show divergent efficacy due to chiral recognition in active sites .
  • Cyclopropyl groups are known to improve membrane permeability in CNS-targeting compounds .

Ester Group Modifications

  • [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1354008-13-1): Substituting the benzyl ester with a tert-butyl group increases hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. This trade-off is critical for CNS drug candidates .

Substituent Variations

  • Chloro-acetyl analogs (e.g., [1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester): Replacing the amino group with chlorine eliminates hydrogen-bonding capacity, likely reducing target affinity but improving chemical stability. Such analogs may serve as synthetic intermediates .
  • Pyrrolidine-based analogs (e.g., [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester): The smaller pyrrolidine ring (5-membered vs.

Structural and Functional Implications (Table 1)

Compound Name Key Structural Feature Potential Impact Reference
Target Compound (S)-Piperidine, benzyl ester Optimal stereochemistry for receptor binding
R-Enantiomer (R)-Piperidine Reduced/inverted activity at chiral targets
tert-Butyl ester variant tert-Butyl group Increased lipophilicity, BBB penetration
Cyclopropyl analog Cyclopropyl carbamate Enhanced metabolic stability
Chloro-acetyl analog Chloro substituent Improved stability, lower affinity

Research and Development Context

Several analogs, including the target compound and its tert-butyl variant, are listed as discontinued in commercial catalogs (e.g., CymitQuimica, Parchem) , suggesting challenges in synthesis, stability, or preclinical performance. However, the structural diversity observed in patents (e.g., triazolopyrazine-containing carbamates in ) underscores ongoing interest in this scaffold for drug discovery. The amino-acetyl moiety in the target compound may mimic natural substrates in enzymatic systems, a strategy employed in inhibitors like aprepitant () .

Biological Activity

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester, with the CAS number 1353960-74-3, is a synthetic compound belonging to the carbamate class. Its unique structure, featuring a piperidine ring and an aminoacetyl group, suggests significant potential for various biological activities. This article explores its biological activity, including anticancer properties, neuroprotective effects, and interactions with enzyme systems.

Chemical Structure and Properties

The chemical formula for this compound is C18H27N3O3C_{18}H_{27}N_{3}O_{3}. The stereochemistry of the compound indicates that it may exhibit specific interactions with biological targets due to its three-dimensional arrangement.

Biological Activity Overview

Compounds similar to this compound have been investigated for several biological activities:

  • Anticancer Activity : Research indicates that piperidine derivatives can inhibit cancer cell growth. For instance, a study demonstrated that compounds with similar structures exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .
  • Neuroprotective Effects : The presence of piperidine rings in compounds has been associated with neuroprotective properties. Some derivatives have shown potential in inhibiting cholinesterase enzymes, which are critical in Alzheimer's disease treatment .
  • Antimicrobial Activity : The structural characteristics of this compound may enhance its interaction with biological membranes, leading to potential antimicrobial effects.

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the brain. This inhibition is relevant for developing treatments for neurodegenerative diseases .
  • Cellular Interaction : The compound's ability to interact with various cellular targets suggests that it may modulate signaling pathways involved in cell proliferation and apoptosis .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • A study on piperidine derivatives indicated that modifications in their structure could lead to enhanced anticancer activity, particularly through mechanisms involving apoptosis and cell cycle arrest .
  • Another investigation focused on dual inhibitors targeting cholinesterases and beta-secretase enzymes, demonstrating the potential of similar compounds in treating Alzheimer's disease by preventing amyloid-beta aggregation .

Data Tables

Biological Activity Mechanism Reference
AnticancerCytotoxicity and apoptosis induction
NeuroprotectionAChE and BuChE inhibition
AntimicrobialMembrane interaction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.